molecular formula C26H19NO3 B4837073 N-DIBENZO[B,D]FURAN-3-YL-4'-METHOXYBIPHENYL-3-CARBOXAMIDE

N-DIBENZO[B,D]FURAN-3-YL-4'-METHOXYBIPHENYL-3-CARBOXAMIDE

Cat. No.: B4837073
M. Wt: 393.4 g/mol
InChI Key: RZTGQLWZVYDWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-DIBENZO[B,D]FURAN-3-YL-4’-METHOXYBIPHENYL-3-CARBOXAMIDE is a complex organic compound that features a dibenzofuran core structure. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring. This compound is known for its aromatic properties and is often used in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-DIBENZO[B,D]FURAN-3-YL-4’-METHOXYBIPHENYL-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the dibenzofuran core. This can be achieved through the cyclization of biphenyl derivatives under specific conditions. The methoxy group is introduced via methylation reactions, and the carboxamide group is added through amide formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-DIBENZO[B,D]FURAN-3-YL-4’-METHOXYBIPHENYL-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions, such as halogenation, can introduce halogen atoms into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, hydroxylated, or aminated products.

Scientific Research Applications

N-DIBENZO[B,D]FURAN-3-YL-4’-METHOXYBIPHENYL-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-DIBENZO[B,D]FURAN-3-YL-4’-METHOXYBIPHENYL-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The core structure of the compound, known for its stability and aromatic properties.

    Benzofuran: A simpler analog with one benzene ring fused to a furan ring.

    Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.

Uniqueness

N-DIBENZO[B,D]FURAN-3-YL-4’-METHOXYBIPHENYL-3-CARBOXAMIDE is unique due to the presence of the methoxy and carboxamide groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-dibenzofuran-3-yl-3-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO3/c1-29-21-12-9-17(10-13-21)18-5-4-6-19(15-18)26(28)27-20-11-14-23-22-7-2-3-8-24(22)30-25(23)16-20/h2-16H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTGQLWZVYDWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-DIBENZO[B,D]FURAN-3-YL-4'-METHOXYBIPHENYL-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-DIBENZO[B,D]FURAN-3-YL-4'-METHOXYBIPHENYL-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-DIBENZO[B,D]FURAN-3-YL-4'-METHOXYBIPHENYL-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-DIBENZO[B,D]FURAN-3-YL-4'-METHOXYBIPHENYL-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-DIBENZO[B,D]FURAN-3-YL-4'-METHOXYBIPHENYL-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-DIBENZO[B,D]FURAN-3-YL-4'-METHOXYBIPHENYL-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.